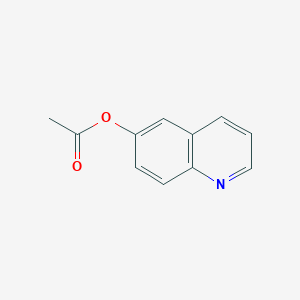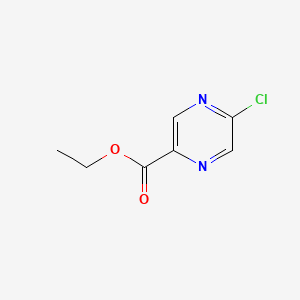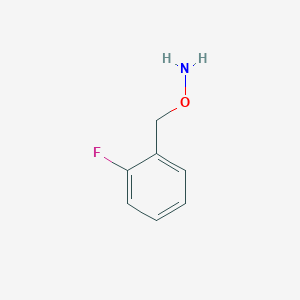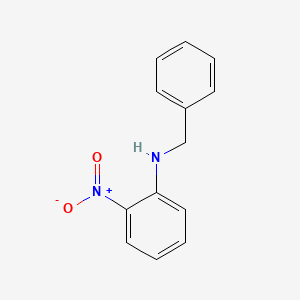
N-benzyl-2-nitroaniline
概述
描述
N-benzyl-2-nitroaniline is an organic compound with the molecular formula C13H12N2O2 It is characterized by the presence of a benzyl group attached to the nitrogen atom of a 2-nitroaniline moiety
作用机制
Target of Action
N-Benzyl-2-nitroaniline is primarily targeted for use in the field of optoelectronics . It is a non-linear optical (NLO) material, which means it can change its optical properties in response to the intensity of light . The primary targets of this compound are therefore the optical signal-processing devices in information-telecommunication systems .
Mode of Action
The mode of action of this compound involves its interaction with light. As an NLO material, it exhibits a gigantic nonlinearity, ultra-fast response due to π-electrons, and low refractive index . These properties allow this compound to support devices in next-generation highly-advanced information society, where further improvements in speed of signal-processing, frequency-bandwidth, power consumption, compactness of devices are strongly required .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its synthesis and growth. It is synthesized and grown through an aqueous solution using a low temperature solution growth technique . The morphology of the this compound crystals can be influenced by the solvents used in its synthesis .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can consider its ADME (Absorption, Distribution, Metabolism, and Excretion) properties in terms of how it is synthesized, distributed in a crystal lattice, and how it interacts with light. The this compound crystals are grown from polar protic and aprotic solvents . The bulk and surface qualities of the grown crystals are observed to be influenced by the solvents employed to grow the this compound crystals .
Result of Action
The result of this compound’s action is the generation of second-order non-linear optical effects . These effects are widely utilized for optical signal-processing devices in information-telecommunication systems . The efficiency of second harmonic generation of this crystal is confirmed to be 1.66 times comparing to KDP crystal .
Action Environment
The action environment of this compound is influenced by the solvents used in its synthesis. The morphology of the this compound crystals and their growth can be influenced by the solvents used . A particular solvent can create a favorable solute–solvent environment at the progressing crystal–solution interface which improves the overall quality of the this compound single crystals and results in the significant enhancement in the THz efficiencies .
准备方法
Synthetic Routes and Reaction Conditions: N-benzyl-2-nitroaniline can be synthesized through a multi-step process. One common method involves the nitration of benzylamine to introduce the nitro group, followed by a series of reactions to form the final product. The nitration step typically requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques can further enhance the production process, ensuring high purity and consistent quality of the final product.
化学反应分析
Types of Reactions: N-benzyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other substituents under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form different functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst, or iron and hydrochloric acid.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: Formation of N-benzyl-2-aminobenzene.
Substitution: Formation of various substituted benzyl derivatives.
Oxidation: Formation of nitroso or other oxidized derivatives.
科学研究应用
N-benzyl-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also studied for its electro-optic properties and potential use in nonlinear optical materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
N-benzyl-3-nitroaniline: Similar structure but with the nitro group in the 3-position, which can lead to different chemical reactivity and applications.
N-benzyl-4-nitroaniline: Another isomer with the nitro group in the 4-position, affecting its physical and chemical properties.
Uniqueness: N-benzyl-2-nitroaniline is unique due to the specific positioning of the nitro group, which influences its reactivity and potential applications. Its electro-optic properties and ability to undergo various chemical transformations make it a valuable compound in research and industrial applications.
属性
IUPAC Name |
N-benzyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-15(17)13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOUKNRSKBRAMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334736 | |
| Record name | N-benzyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5729-06-6 | |
| Record name | N-benzyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
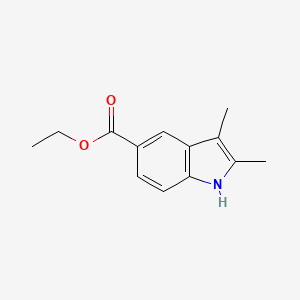
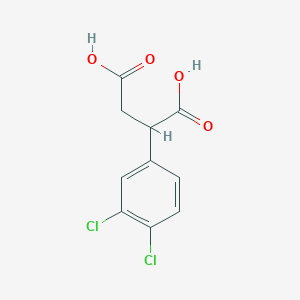
![4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine](/img/structure/B1297769.png)
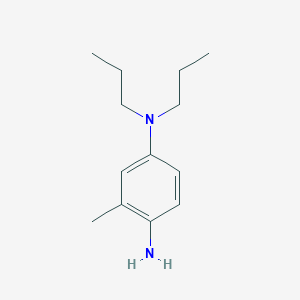

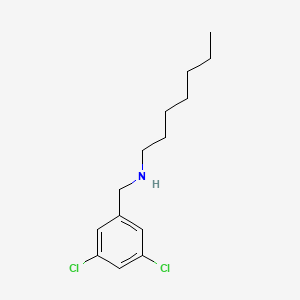
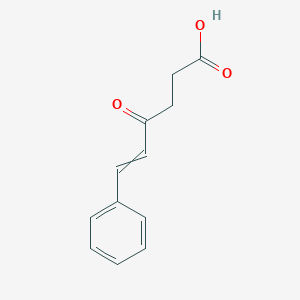
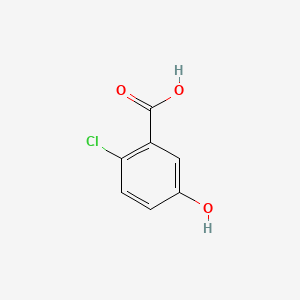
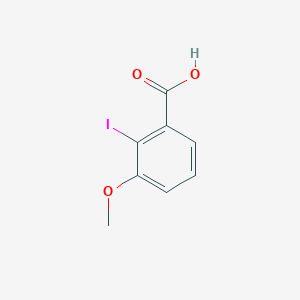
![4-[2-(2-Hydroxyethoxy)ethyl]morpholine](/img/structure/B1297784.png)

